ALK5 Inhibitor Potency Comparison: 6-yl Building Block vs. Non-Triazolopyridine Core Scaffold
Derivatives incorporating the [1,2,4]triazolo[1,5-a]pyridin-6-yl scaffold exhibit high potency and selectivity for the ALK5 kinase. The compound EW-7195, which is constructed from this core, achieves an IC50 of 4.83 nM against ALK5. This represents a significant potency advantage over a classic, non-triazolopyridine ALK5 inhibitor, SB-431542, which has an IC50 of 94 nM . Furthermore, its selectivity over the structurally similar p38α MAP kinase is more than 300-fold, a crucial property for reducing off-target effects . This potency and selectivity profile is directly enabled by the specific 6-yl-substituted building block.
| Evidence Dimension | ALK5 (TGFβR1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | EW-7195 (derived from the 6-yl scaffold): IC50 = 4.83 nM |
| Comparator Or Baseline | SB-431542 (non-triazolopyridine ALK5 inhibitor): IC50 = 94 nM |
| Quantified Difference | EW-7195 is approximately 19.5-fold more potent than SB-431542. |
| Conditions | Cell-free enzymatic inhibition assay. |
Why This Matters
This demonstrates that the 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)acetic acid building block enables the creation of higher-potency ALK5 inhibitors compared to those based on other core structures, a key advantage for a research program requiring highly active chemical probes.
